N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride
Description
N-[(1R,4R)-4-Aminocyclohexyl]isonicotinamide dihydrochloride(hereafter referred to asCompound A) is a cyclohexylamine derivative functionalized with an isonicotinamide group (pyridine-4-carboxamide) and two hydrochloride counterions. Its stereochemistry is defined by the trans (1R,4R) configuration of the cyclohexylamine backbone, which influences its molecular interactions and solubility . Compound A is structurally related to pharmacological agents targeting eukaryotic translation initiation factors (e.g., eIF2B modulators) and has been investigated in synthetic routes involving carbodiimide-mediated amide coupling . Industrial-grade supplies of Compound A are available with >99% purity, packaged under ISO-certified conditions .
Properties
IUPAC Name |
N-(4-aminocyclohexyl)pyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h5-8,10-11H,1-4,13H2,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLIROGTUPCMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride typically involves the reaction of 4-aminocyclohexylamine with isonicotinoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Carboxamide Groups
N-[(1R,4R)-4-Aminocyclohexyl]cyclobutanecarboxamide hydrochloride (Compound B)
- Key Differences : Replaces the pyridine-4-carboxamide (isonicotinamide) group with a cyclobutanecarboxamide moiety.
- Molecular Formula : C₁₁H₂₁ClN₂O vs. C₁₂H₁₈Cl₂N₃O for Compound A.
- The molar mass of Compound B (232.75 g/mol) is lower than Compound A’s inferred mass (~298.2 g/mol), suggesting differences in solubility and pharmacokinetics .
N-(Piperidin-4-yl)isonicotinamide dihydrochloride (Compound C)
- Key Differences : Substitutes the cyclohexylamine core with a piperidin-4-yl group.
- Impact : The piperidine ring introduces a rigid, six-membered amine structure with distinct hydrogen-bonding capabilities. This modification may enhance blood-brain barrier penetration compared to Compound A, making it relevant for neurological targets .
Analogues with Bulky Aromatic Substituents
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide hydrochloride (Compound D)
- Key Differences : Incorporates a 1-adamantylphenyl group instead of the cyclohexylamine moiety.
- Impact : The adamantyl group confers extreme hydrophobicity and steric bulk, which could improve thermal stability but reduce aqueous solubility. Such derivatives are often explored in antiviral or anticancer research due to adamantane’s affinity for lipid membranes .
Diamine-Based Analogues
(1R,4R)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride (Compound E)
- Key Differences : Replaces the isonicotinamide group with an isopropylamine substituent.
- Molecular Formula : C₉H₂₂Cl₂N₂ vs. Compound A’s C₁₂H₁₈Cl₂N₃O.
- This compound’s smaller size (molar mass 239.2 g/mol) may enhance renal clearance rates .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Compound A and Analogues
| Compound | Core Structure | Substituent | Molar Mass (g/mol) | Key Applications |
|---|---|---|---|---|
| A | Cyclohexylamine | Isonicotinamide | ~298.2 | eIF2B modulation, research use |
| B | Cyclohexylamine | Cyclobutanecarboxamide | 232.75 | Synthetic intermediate |
| C | Piperidine | Isonicotinamide | ~283.2 | Neurological targets |
| D | Adamantylphenyl | Pyridine-4-carboxamide | ~437.9 | Antiviral/anticancer research |
| E | Cyclohexane diamine | Isopropylamine | 239.2 | Catalysis, small-molecule probes |
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride (CAS No. 412356-88-8) is a chemical compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a unique structure comprising a cyclohexyl ring and a nicotinamide moiety, which may contribute to its diverse pharmacological properties.
- Molecular Formula : C12H19Cl2N3O
- Molecular Weight : 292.2 g/mol
- IUPAC Name : N-(4-aminocyclohexyl)pyridine-3-carboxamide; dihydrochloride
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anti-inflammatory Effects
Studies have shown that this compound has significant anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For instance, it has been evaluated for its effects on macrophage activation and cytokine release in vitro.
2. Antioxidant Activity
This compound also demonstrates antioxidant capabilities, which can help mitigate oxidative stress in cells. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), thereby potentially reducing the risk of chronic diseases associated with oxidative damage.
3. Neuroprotective Effects
Recent research suggests that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases. Its ability to modulate cellular metabolism and energy production may play a role in protecting neuronal cells from apoptosis.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxamide group may participate in various biochemical reactions, modulating enzyme and receptor activity.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating strong anti-inflammatory activity. |
| Study 2 | Showed that the compound protects neuronal cells from oxidative stress-induced apoptosis in vitro, highlighting its potential as a neuroprotective agent. |
| Study 3 | Investigated the antioxidant capacity through DPPH radical scavenging assays, revealing effective scavenging activity comparable to standard antioxidants. |
Toxicity and Safety
This compound has been assessed for toxicity in various studies. The results suggest low toxicity levels, making it generally safe for use in research applications. However, standard safety precautions should still be observed when handling this compound.
Applications in Scientific Research
The diverse biological activities of this compound open avenues for its application in various fields:
- Pharmaceutical Development : Potential use as an anti-inflammatory or neuroprotective agent.
- Cellular Metabolism Studies : Investigating its role in cellular energy production and oxidative stress responses.
- Disease Models : Evaluating efficacy in models of inflammation and neurodegeneration.
Current State of Research
Ongoing research continues to explore the full spectrum of biological activities associated with this compound. Future studies may focus on elucidating precise mechanisms of action and evaluating therapeutic potential in clinical settings.
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing N-[(1R,4R)-4-Aminocyclohexyl]isonicotinamide dihydrochloride, and how can reaction conditions be optimized?**
- Methodology : Start with stereoselective synthesis of the (1R*,4R*)-4-aminocyclohexyl intermediate via catalytic hydrogenation or enzymatic resolution to ensure enantiomeric purity. Couple this intermediate with isonicotinoyl chloride in anhydrous dimethylformamide (DMF) under nitrogen, followed by dihydrochloride salt formation using HCl gas in ethanol. Optimize reaction time (typically 12–24 hours) and temperature (40–60°C) via TLC/HPLC monitoring .
- Key Considerations : Impurities from incomplete coupling or racemization can be minimized using high-purity reagents and inert atmospheres. Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (≥98%).
- Mass Spectrometry (HRMS) for molecular ion confirmation.
- 1H/13C NMR in DMSO-d6 to verify cyclohexylamine and pyridine ring proton environments.
- IR Spectroscopy to confirm amide C=O stretching (~1650 cm⁻¹) and NH₂/NH₃⁺ vibrations .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reaction conditions and aqueous buffers (pH 4–7.4) for biological assays. Stability studies should include accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Critical Findings : Dihydrochloride salts are hygroscopic; store desiccated at -20°C. Aqueous solutions degrade faster at pH >7 due to deprotonation .
Advanced Research Questions
How does stereochemistry (1R,4R) influence biological activity or receptor binding?**
- Methodology :
- Synthesize diastereomers (e.g., 1S*,4R*) and compare via:
- Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains).
- In vitro assays (e.g., enzyme inhibition IC50, cell viability).
- Use X-ray crystallography to resolve ligand-protein co-crystal structures.
Q. What strategies resolve contradictions in kinetic vs. thermodynamic reaction products during synthesis?
- Methodology :
- Kinetic Control : Low-temperature reactions (<0°C) favor kinetic intermediates; monitor via in-situ FTIR.
- Thermodynamic Control : Prolonged heating (reflux) shifts equilibrium toward stable products.
- Contradiction Analysis : If unexpected products dominate, use DFT (B3LYP/6-311G) to model transition states and identify competing pathways .
Q. How can computational modeling predict metabolic pathways or toxicity profiles?
- Methodology :
- Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, logP, and hERG inhibition.
- Validate with in vitro microsomal assays (human liver microsomes + NADPH).
- Caution : Existing data gaps (e.g., neurotoxicity) require in vivo validation due to limited toxicological studies .
Methodological Frameworks
Designing experiments to analyze batch-to-batch variability in stereochemical purity:
- Step 1 : Implement Quality-by-Design (QbD) principles, varying catalyst loading (1–5 mol%), temperature, and pressure.
- Step 2 : Use Principal Component Analysis (PCA) on HPLC chromatograms to identify critical process parameters.
- Step 3 : Correlate enantiomeric excess (ee) with bioactivity via linear regression .
Integrating heterogeneous catalysis data with green chemistry principles:
- Framework : Apply Bruyne’s quadripolar model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
